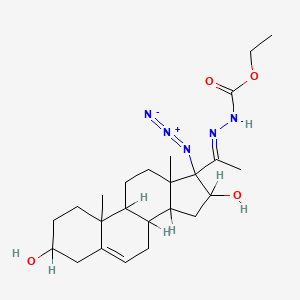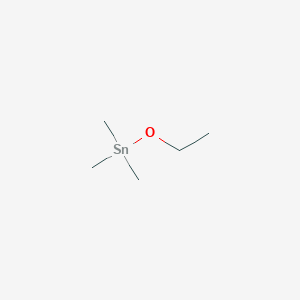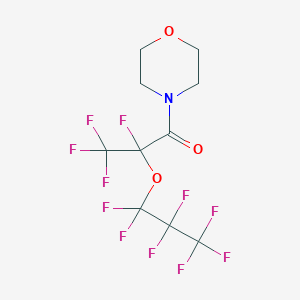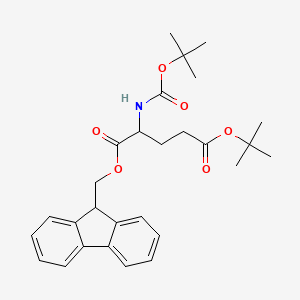
5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate is a chemical compound known for its role in peptide synthesis. It is often used as a protecting group for amino acids, particularly in the synthesis of peptides and proteins. This compound is characterized by its high purity and stability, making it a valuable reagent in various chemical and biological research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate typically involves the protection of the amino group of glutamic acid The process begins with the reaction of glutamic acid with tert-butyl chloroformate to form the tert-butyl esterThe reaction conditions often include the use of organic solvents such as methanol and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize impurities and maximize yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to remove the protecting groups, revealing the free amino and carboxyl groups.
Substitution: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and various intermediate compounds used in further synthesis .
Wissenschaftliche Forschungsanwendungen
5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including pharmaceuticals and biotechnology
Wirkmechanismus
The mechanism of action of 5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate involves the protection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The tert-butyl group protects the carboxyl group, ensuring the stability of the compound during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Similar in structure but derived from aspartic acid.
5-tert-butyl N-Fmoc-L-glutamate: Another derivative of glutamic acid with similar protecting groups.
Uniqueness
5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate is unique due to its specific combination of protecting groups, which provide both stability and selectivity in peptide synthesis. Its high purity and stability make it a preferred choice in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1396966-84-9 |
|---|---|
Molekularformel |
C28H35NO6 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
5-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(29-26(32)35-28(4,5)6)25(31)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32) |
InChI-Schlüssel |
SENKPQUFLYUIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


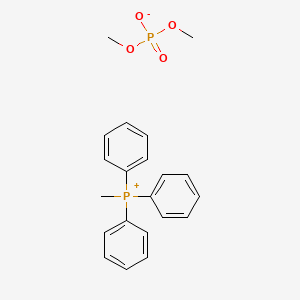
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
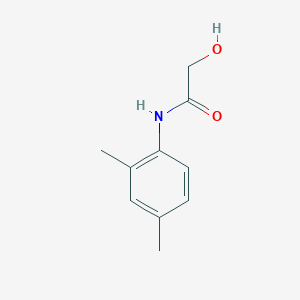
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
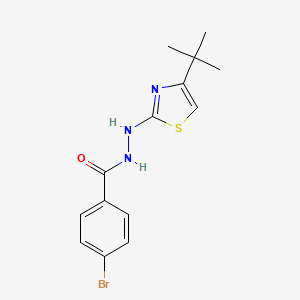
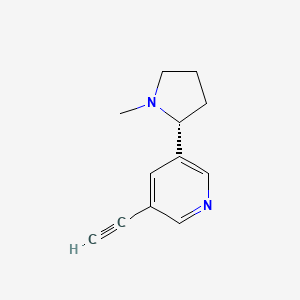
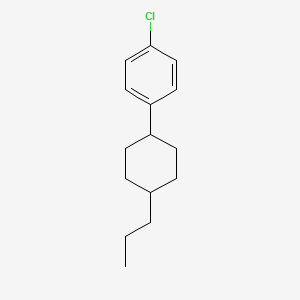
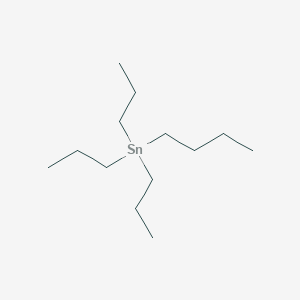
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
